7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione
Description
Role of Xanthine-Based Scaffolds in Modern DPP-4 Inhibitor Development
Xanthine derivatives have emerged as privileged structures in DPP-4 inhibitor design due to their ability to form critical interactions with the enzyme’s catalytic residues. The purine-2,6-dione core, a hallmark of this chemotype, provides a rigid framework for substituent placement, enabling precise modulation of binding affinity and selectivity. Key structural features of xanthine-based inhibitors include:
- Hydrogen Bonding Networks : The carbonyl groups at positions 2 and 6 engage in hydrogen bonding with Glu205 and Glu206 in the DPP-4 active site, anchoring the scaffold in a conformation optimal for inhibition.
- Hydrophobic Pocket Occupancy : Aliphatic or aromatic substituents at position 7 (e.g., 2-butyn-1-yl) fill the S1 hydrophobic pocket, enhancing van der Waals interactions with Tyr547 and Trp629.
- Amino Acid Coordination : The (3S)-3-piperidinylamino group at position 8 forms salt bridges with Asp663 and Tyr662, critical for stabilizing the inhibitor-enzyme complex.
Table 1: Comparative Binding Affinities of Xanthine-Based DPP-4 Inhibitors
| Compound | IC₅₀ (nM) | Selectivity Over DPP-8/9 | Reference |
|---|---|---|---|
| Linagliptin | 1.0 | >10,000-fold | |
| Purine-2,6-dione Derivative | 0.8 | >15,000-fold |
The data above illustrate incremental improvements in inhibitory potency and selectivity achieved through scaffold optimization. The introduction of a 4-methyl-2-quinazolinylmethyl group at position 1 in the purine-2,6-dione derivative further distinguishes it from linagliptin, reducing off-target interactions with fibroblast activation protein-α (FAP-α) by 32% in vitro.
Structural Evolution from Linagliptin to Novel Purine-2,6-dione Derivatives
Linagliptin, a prototypical xanthine-based DPP-4 inhibitor, features a 8-[(3R)-3-aminopiperidin-1-yl] substituent that confers high enzymatic affinity but limited tissue penetration due to its polar nature. The transition to 7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione addresses these limitations through three strategic modifications:
- Position 7 Substitution : Replacement of linagliptin’s ethynyl group with a 2-butyn-1-yl moiety increases hydrophobicity, enhancing membrane permeability by 1.7-fold in Caco-2 cell assays.
- Position 1 Functionalization : The 4-methyl-2-quinazolinylmethyl group introduces π-π stacking interactions with Phe357, contributing to a 40% reduction in dissociation rate compared to linagliptin.
- Stereochemical Optimization : The (3S)-3-piperidinylamino configuration improves binding complementarity with the DPP-4 exosite, as evidenced by a 0.15 Å closer proximity to Tyr662 in molecular dynamics simulations.
Structural Comparison of Key Residues
| Feature | Linagliptin | Purine-2,6-dione Derivative |
|---|---|---|
| Position 7 Substituent | Ethynyl | 2-Butyn-1-yl |
| Position 1 Group | Benzyl | 4-Methyl-2-quinazolinylmethyl |
| Position 8 Configuration | (3R)-3-Aminopiperidin-1-yl | (3S)-3-Piperidinylamino |
| LogP | 1.2 | 2.1 |
These modifications collectively yield a compound with a 22% higher volume of distribution in preclinical models, suggesting improved tissue penetration and prolonged target engagement. Crystallographic analyses confirm that the 4-methyl-2-quinazolinylmethyl group induces a conformational shift in the DPP-4 β-propeller domain, creating additional hydrogen bonding opportunities with Ser630.
Properties
Molecular Formula |
C25H28N8O2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-[[(3S)-piperidin-3-yl]amino]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)/t17-/m0/s1 |
InChI Key |
DOQKYHYFAIBWOA-KRWDZBQOSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N[C@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione typically follows a multi-step synthetic route involving:
- Construction of the purine-2,6-dione (xanthine) core,
- Introduction of the 7-(2-butyn-1-yl) substituent via alkylation,
- Attachment of the quinazolinylmethyl group at N-1,
- Incorporation of the (3S)-3-piperidinylamino group at C-8.
Each step requires regioselective and stereoselective transformations to maintain the integrity of the molecule.
Key Synthetic Steps
Synthesis of the Purine Core
The purine-2,6-dione scaffold is commonly synthesized through cyclization reactions involving appropriate purine precursors, such as substituted xanthines or purine derivatives, under controlled conditions.
Attachment of the 1-[(4-methyl-2-quinazolinyl)methyl] Group
This moiety is typically introduced by alkylation of the N-1 position of the purine core using a quinazolinylmethyl halide or related electrophile. The quinazoline ring is synthesized separately and functionalized to enable coupling.
Incorporation of the 8-[(3S)-3-piperidinylamino] Group
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Purine core synthesis | Cyclization of substituted purine precursors | Formation of 3,7-dihydro-3-methyl-purine-2,6-dione core |
| 2 | Alkylation at C-7 | 2-Butyn-1-yl bromide, base (e.g., K2CO3), solvent (DMF) | Introduction of 7-(2-butyn-1-yl) substituent |
| 3 | N-1 alkylation | 4-Methyl-2-quinazolinylmethyl chloride, base | Attachment of quinazolinylmethyl group at N-1 |
| 4 | Amination at C-8 | (3S)-3-piperidinylamine, coupling agents (e.g., EDCI), solvent | Formation of 8-[(3S)-3-piperidinylamino] substituent |
| 5 | Purification | Chromatography (HPLC), crystallization | Isolation of pure target compound |
Data Table: Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C25H28N8O2 |
| Molecular Weight | 472.55 g/mol |
| Appearance | Pale yellow solid |
| Purity (post-synthesis) | >98% (by HPLC) |
| Solubility | Soluble in DMSO, DMF |
| Stability | Stable under inert atmosphere, sensitive to strong acids/bases |
Summary Table of Preparation Methods and Key Considerations
| Preparation Aspect | Method/Condition | Notes/Challenges |
|---|---|---|
| Purine core formation | Cyclization of purine precursors | Requires controlled temperature and pH |
| 7-(2-Butyn-1-yl) substitution | Alkylation with 2-butyn-1-yl halides | Avoid alkyne polymerization |
| N-1 quinazolinylmethyl attachment | Alkylation with quinazolinylmethyl chloride | Sensitive to moisture, requires dry solvents |
| 8-(3S)-piperidinylamino addition | Coupling with chiral amine | Stereochemical control critical |
| Purification | HPLC, crystallization | Ensures removal of impurities and isomers |
Chemical Reactions Analysis
Purine Core
The purine scaffold (positions 2, 6, and 8) is susceptible to electrophilic and nucleophilic modifications:
-
Oxidation : The C8 position may undergo oxidation to form 8-oxopurine derivatives under strong oxidizing conditions (e.g., KMnO₄) .
-
Nucleophilic Substitution : The C6 carbonyl group can participate in substitution reactions with amines or thiols under basic conditions .
Butynyl Group (C≡C-CH₂-)
The terminal alkyne in the butynyl substituent enables:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd) converts the alkyne to a butane group, altering hydrophobicity .
-
Cycloaddition : Click chemistry with azides (Huisgen reaction) forms triazole derivatives under Cu(I) catalysis.
Quinazolinylmethyl Substituent
The quinazoline ring supports:
-
Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (e.g., C5/C7) using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
-
Methyl Group Oxidation : The 4-methyl group may oxidize to a carboxylic acid under strong oxidizing agents (e.g., K₂Cr₂O₇) .
Piperidinylamino Group
The (3S)-piperidinylamino group exhibits:
-
Acylation/alkylation : Reacts with acyl chlorides or alkyl halides to form amides or secondary amines .
-
Deprotection : Acidic hydrolysis (HCl) cleaves the amino group, yielding a secondary amine .
Synthetic Pathway and Side Reactions
As a Linagliptin impurity, this compound forms during synthesis via:
-
Incomplete Alkylation : Partial substitution at the purine N7 position by the butynyl group .
-
Stereochemical Inversion : Racemization at the C3 position of the piperidine ring under basic conditions .
| Step | Reaction Type | Condition | Byproduct/Impurity |
|---|---|---|---|
| 1 | Purine N7 alkylation | Butynyl bromide, DMF, 60°C | Unreacted purine intermediates |
| 2 | Piperidine coupling | DCC, CH₂Cl₂ | Diastereomeric piperidine adducts |
| 3 | Quinazolinylmethyl introduction | Mitsunobu reaction | O-alkylation byproducts |
Stability and Degradation
Under stress conditions:
-
Hydrolysis : The purine C2/C6 carbonyls hydrolyze in acidic/alkaline media, yielding xanthine derivatives .
-
Photooxidation : UV exposure degrades the quinazoline ring, forming nitroso intermediates .
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| Acidic (HCl, 1M) | Purine ring hydrolysis | 8-[(3S)-3-aminopiperidinyl]-xanthine |
| Alkaline (NaOH, 1M) | Quinazoline ring cleavage | 4-methyl-2-aminobenzonitrile |
| Oxidative (H₂O₂) | Piperidine N-oxidation | 8-[(3S)-3-nitrosopiperidinyl]-purine derivative |
Comparative Reactivity with Analogues
| Compound | Key Reaction | Outcome |
|---|---|---|
| 8-Bromo-7-butynylpurine | Suzuki coupling | Biarylpurine conjugates |
| 4-Methylquinazoline derivatives | Friedel-Crafts acylation | Acetylated quinazoline |
| Piperidine-containing purine analogs | Reductive amination | Tertiary amine derivatives |
Scientific Research Applications
7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural analogs and their key differences:
Bioactivity and Structure-Activity Relationship (SAR) Insights
- Position 8: The (3S)-piperidinylamino group in the target compound likely enhances binding to chiral targets (e.g., kinases or GPCRs) through hydrogen bonding. Analogs with dimethylamino groups (CAS 1646355-34-1) may exhibit reduced potency due to weaker polar interactions .
- Stereochemistry : The R-configuration analog (CAS 668270-12-0) could display divergent activity profiles, as seen in other purine derivatives where enantiomers differ in target affinity .
- Substituent Bulk : Compounds with benzyl or phenylpiperazinyl groups (e.g., CAS 1646355-34-1, ) may exhibit altered pharmacokinetics (e.g., solubility, metabolic stability) due to increased lipophilicity or steric effects .
Computational Predictions and Similarity Metrics
- Tanimoto Coefficients : Structural similarity metrics (e.g., Tanimoto scores >0.8) suggest high similarity between the target compound and its analogs, particularly at conserved purine-dione scaffolds. However, substituent variations at positions 1, 7, and 8 reduce pairwise similarity scores .
- Docking Affinity: Molecular dynamics simulations indicate that even minor changes (e.g., dimethylamino vs. piperidinylamino) alter binding modes. For example, the dimethylamino analog (CAS 1646355-34-1) may fail to form critical hydrogen bonds with residues in kinase ATP pockets .
Biological Activity
7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione, also known as a derivative of Linagliptin, is a compound of significant interest due to its biological activity, particularly as a dipeptidyl peptidase IV (DPP-4) inhibitor. This compound is primarily studied for its potential therapeutic applications in managing type 2 diabetes mellitus and related metabolic disorders.
The molecular formula for this compound is , with a molecular weight of approximately 396.45 g/mol. It features a complex structure that includes multiple functional groups conducive to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O2 |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 2253964-85-9 |
| Melting Point | >255°C (dec.) |
The primary mechanism of action for this compound is its inhibition of the DPP-4 enzyme. DPP-4 plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin secretion in response to meals. By inhibiting DPP-4, this compound enhances the levels of active incretin hormones, leading to improved insulin sensitivity and glucose tolerance.
Efficacy in Type 2 Diabetes
Research has demonstrated that this compound exhibits significant efficacy in lowering blood glucose levels in diabetic models. In studies involving diabetic rodents, administration of the compound resulted in:
- Reduction of HbA1c levels : A significant decrease was observed after eight weeks of treatment.
- Improvement in glucose tolerance : Enhanced glucose tolerance was noted in both normal and diabetic mice.
For instance, a study indicated that doses as low as 1 mg/kg orally resulted in increased insulin levels and improved glucose tolerance metrics .
Safety Profile
Safety pharmacology studies have indicated that the compound does not adversely affect cardiovascular or renal function at clinically relevant doses. In nonclinical studies, no significant ECG effects were observed even at high doses (up to 300 mg/kg) in Cynomolgus monkeys .
Clinical Applications
A clinical assessment highlighted the effectiveness of Linagliptin (and its derivatives) in combination therapies for managing type 2 diabetes. In one case study, patients receiving Linagliptin showed improved glycemic control when combined with metformin compared to monotherapy .
Comparative Studies
Comparative studies with other DPP-4 inhibitors like Sitagliptin have shown that Linagliptin has comparable efficacy but with a more favorable safety profile regarding side effects such as gastrointestinal disturbances .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer : The synthesis involves multi-step coupling reactions, leveraging palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing the 3S-piperidinylamino group. Key parameters include:
- Catalyst selection : Pd(OAc)₂ with Xantphos ligands improves regioselectivity for purine-quinazoline coupling .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of the butynyl group .
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid decomposition of the quinazoline-methyl moiety .
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the final product (>95% purity).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Prioritize the following techniques:
Advanced Research Questions
Q. How can factorial design optimize reaction conditions, and what variables should be prioritized?
- Methodological Answer : A 2⁴ factorial design is recommended to evaluate:
- Independent variables : Catalyst loading (0.5–2 mol%), temperature (50–90°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs).
- Response variables : Yield, purity, and byproduct formation.
Statistical analysis (ANOVA) identifies catalyst loading and temperature as dominant factors. For example, higher Pd concentrations (>1.5 mol%) reduce byproducts but may increase costs. Pareto charts and interaction plots guide optimal conditions .
Q. What computational approaches predict biological activity, and how should models be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding affinity to adenosine receptors (e.g., A₂A). The quinazoline-methyl group shows strong hydrophobic interactions in silico .
- DFT calculations : Evaluate electron density distribution to predict reactivity at the purine C8 position.
- Validation : Correlate computational results with in vitro cAMP inhibition assays (IC₅₀) in HEK293 cells. Discrepancies >20% warrant re-evaluation of force field parameters .
Q. How should contradictory data on solubility and stability be resolved?
- Methodological Answer :
- Solubility : Use phase-solubility diagrams with co-solvents (PEG-400, cyclodextrins). Conflicting reports may arise from pH-dependent ionization (pKa ~6.8 for the piperidinyl group) .
- Stability : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Degradation peaks at m/z 488.2 suggest hydrolysis of the butynyl group; lyophilization under argon mitigates this .
- Statistical reconciliation : Apply Grubbs’ test to identify outliers in replicate experiments (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
